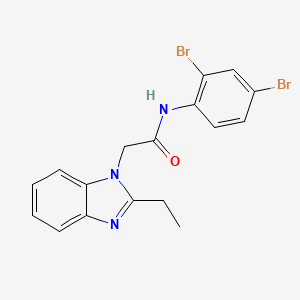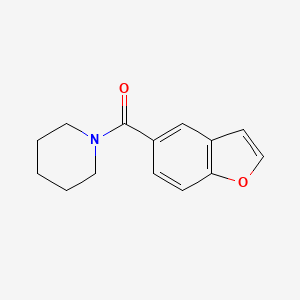
1-Benzofuran-5-yl(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-5-yl(piperidin-1-yl)methanone, also known as 5-APB, is a synthetic drug that belongs to the class of phenethylamines. It is a designer drug that was first synthesized in the 1990s and has gained popularity in recent years due to its psychoactive effects. The compound is structurally similar to MDMA and has been used as a substitute for it.
Mecanismo De Acción
The exact mechanism of action of 1-Benzofuran-5-yl(piperidin-1-yl)methanone is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. The compound also acts as an agonist of the 5-HT2B receptor, which is involved in the regulation of mood, appetite, and cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, pupil dilation, and increased body temperature. The compound has also been reported to produce feelings of euphoria, empathy, and increased sociability. However, it can also cause adverse effects such as anxiety, paranoia, and hallucinations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Benzofuran-5-yl(piperidin-1-yl)methanone in lab experiments is its potency and selectivity for the 5-HT2B receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of using this compound is its potential for abuse and dependence. Therefore, caution must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-Benzofuran-5-yl(piperidin-1-yl)methanone. One area of interest is the potential therapeutic use of the compound for the treatment of depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of this compound in humans. Another direction for research is the development of novel compounds based on the structure of this compound that may have improved therapeutic properties and fewer adverse effects. Additionally, more research is needed to understand the long-term effects of this compound use on the brain and body.
Métodos De Síntesis
The synthesis of 1-Benzofuran-5-yl(piperidin-1-yl)methanone involves the reaction of 1-benzofuran-5-carboxylic acid with piperidine and thionyl chloride. The resulting product is then reduced with lithium aluminum hydride to obtain this compound. The purity of the synthesized compound is usually determined by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-Benzofuran-5-yl(piperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) and a potent agonist of the 5-HT2B receptor. The compound has also been shown to have affinity for the 5-HT2A and 5-HT2C receptors. Research has suggested that this compound may have therapeutic potential for the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
1-benzofuran-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(15-7-2-1-3-8-15)12-4-5-13-11(10-12)6-9-17-13/h4-6,9-10H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGXRWJUHXSKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
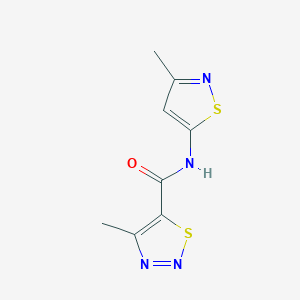
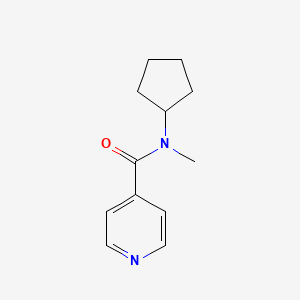
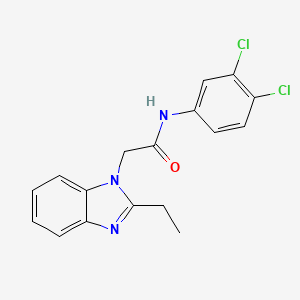


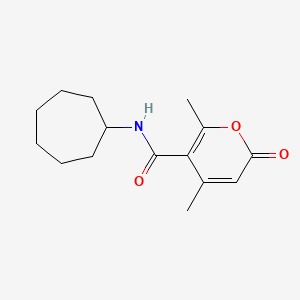
![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
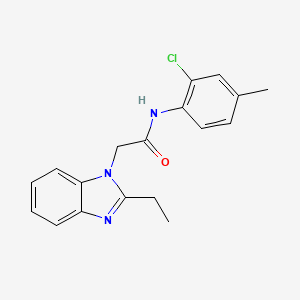
![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)
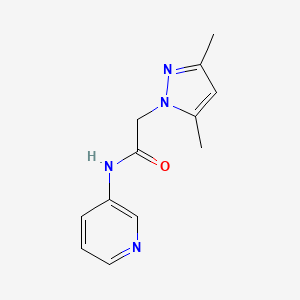
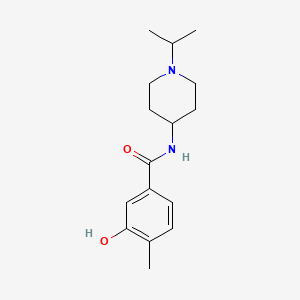
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-5,7-dimethyl-1-(2-methyl-5-nitrophenyl)imino-2,6-diphenylpyrrolo[3,4-d]diazaphosphinine](/img/structure/B7504611.png)
